molecular formula C11H14FN3O2 B2867212 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS No. 1233952-00-5

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Cat. No.: B2867212
CAS No.: 1233952-00-5
M. Wt: 239.25
InChI Key: FAUACWKLZAFYTG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of nitrophenylpiperazine derivatives, a scaffold recognized for its versatile pharmacological potential and presence in compounds with various therapeutic activities . The molecular structure incorporates a piperazine ring, a common feature in bioactive molecules, substituted with a methyl group and linked to a fluorinated nitrophenyl ring system. The presence of both electron-withdrawing nitro and fluoro groups on the phenyl ring can significantly influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for developing structure-activity relationships (SAR) . Researchers utilize this and similar compounds as key intermediates in synthesizing more complex molecules or as potential inhibitors for biological targets. For instance, studies on analogous nitrophenylpiperazine compounds have demonstrated their potential as tyrosinase inhibitors, which are relevant for applications in pigmentary disorder research . Furthermore, piperazine-based structures are extensively investigated in the development of antiviral agents, including those active against SARS-CoV-2, HIV, and influenza, highlighting the broad utility of this chemotype . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUACWKLZAFYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Methylation: Introduction of a methyl group to the piperazine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine involves its interaction with molecular targets such as ion channels. For instance, it acts as an antagonist to TRPA1 and TRPV1 ion channels, which play a role in pain perception . By blocking these channels, the compound can potentially alleviate pain and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine Derivatives

The following table summarizes key structural analogs of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, highlighting differences in substituent positions and functional groups:

Compound Name Substituent Positions on Phenyl Ring Key Functional Groups CAS Number Biological/Physicochemical Notes
This compound 3-Fluoro, 2-Nitro -NO₂, -F 154590-33-7 Commercial availability noted
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine 2-Fluoro, 4-Nitro -NO₂, -F 221198-29-4 Higher similarity score (1.00)
1-(4-Nitrophenyl)-4-methylpiperazine 4-Nitro -NO₂ - 96.43% synthesis yield; characterized via NMR/MS
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chloro (benzyl substituent) -Cl - Evaluated for CYP2A13 inhibition
BD-1063 (Sigma-1 antagonist) 3,4-Dichloro (ethyl linkage) -Cl, ethyl bridge 150208-28-9 Modulates NMDA-evoked neurotransmitter release

Key Observations :

  • Substituent Position: Shifting the nitro group from the ortho (2-nitrophenyl) to para (4-nitrophenyl) position, as in 1-(4-nitrophenyl)-4-methylpiperazine, simplifies synthesis and improves yield (96.43% vs.
  • Biological Activity: Chlorinated analogs (e.g., BD-1063) demonstrate sigma-1 receptor antagonism, suggesting that halogenation patterns influence target selectivity .
Solubility and Stability
  • The inclusion of a nitro group generally reduces aqueous solubility. For example, 1-(4-nitrophenyl)-4-methylpiperazine is reported as an orange solid , while β-cyclodextrin complexes of naphthaleneoxypropargyl-piperazine derivatives improve solubility for immunomodulatory studies . No stability data for the target compound are provided.

Biological Activity

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS No. 1233952-00-5) is a piperazine derivative that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a nitrophenyl group and a fluorine atom, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H14_{14}FN3_3O2_2
  • Molecular Weight : 239.25 g/mol
  • Structural Features : The compound consists of a piperazine ring substituted with a 3-fluoro-2-nitrophenyl group, which is believed to enhance its biological activity through specific interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically beginning with commercially available piperazine derivatives and employing various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. Specific synthetic routes include:

  • Nucleophilic Substitution : The introduction of the nitrophenyl group onto the piperazine ring.
  • Fluorination : Utilizing fluorinating agents to incorporate the fluorine atom at the para position of the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for certain enzymes or receptors involved in critical signaling pathways, including:

  • Phosphatidylinositol 3-Kinase (PI3K) : Inhibition of this pathway can influence cell growth and survival, making it a potential candidate for cancer therapy.
  • Acetylcholinesterase Inhibition : Studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase
Antiviral PotentialModifications show promise against viruses
Cancer TherapeuticsPI3K pathway inhibition linked to anti-cancer effects

Notable Research Findings

  • A study indicated that structural modifications in piperazine derivatives can significantly enhance their binding affinity and selectivity towards biological targets, potentially leading to more effective therapeutic agents .
  • Another investigation explored the synthesis of related compounds and their evaluation as potential inhibitors for key signaling pathways involved in inflammation and cancer progression .

Safety and Toxicology

Safety data sheets indicate that while handling this compound, standard precautions should be taken due to its chemical properties. Exposure may lead to irritation; therefore, appropriate safety measures are recommended during laboratory use .

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